Azepanes
Azepanes are a class of heterocyclic compounds characterized by a seven-membered ring containing five carbon atoms and three nitrogen atoms, typically arranged in a spiro configuration. These molecules exhibit unique structural features that contribute to diverse chemical properties and potential applications across various fields.
The azepane skeleton offers aromatic stability due to the alternating single and double bonds, which can influence its reactivity and electronic behavior. Azepanes are often used as building blocks for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. Their nitrogen-containing heterocycle also lends them to potential use in catalysis and receptor interactions.
The versatility of azepanes stems from their ability to participate in various reactions such as nucleophilic substitution, alkylation, and cyclization. Additionally, the presence of multiple nitrogen atoms introduces functional groups that can be further modified, enhancing the compound's utility for medicinal chemistry and other applications.

Estructura | Nombre químico | CAS | MF |
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10a-(Nitromethyl)-1,3-diphenyl-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione | 380197-12-6 | C21H22N4O4 |
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Ethyl 2-(azepan-2-yl)acetate | 217965-54-3 | C10H19NO2 |
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3-Azabicyclo[3.2.1]octan-6-amine | 1823888-32-9 | C7H14N2 |
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Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)azepane-1-carboxylate | 1780624-69-2 | C17H32N2O5 |
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5-(Azepan-2-yl)-2,2-dimethylcyclopentan-1-one | 1538764-18-9 | C13H23NO |
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2-(4-Chloro-3-fluorophenyl)azepane | 1700107-07-8 | C12H15ClFN |
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1-[3-(4-chlorophenyl)azepan-1-yl]-2-pyrazol-1-ylethanone | 1798512-92-1 | C17H20ClN3O |
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1-[3-(4-Chlorophenyl)hexahydro-1H-azepin-1-yl]ethanone | 1797902-30-7 | C14H18ClNO |
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ethyl 4-azabicyclo5.1.0octane-1-carboxylate | 1423070-39-6 | C10H17NO2 |
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2-(4-Fluoro-3-methylphenyl)azepane | 1340237-08-2 | C13H18FN |
Literatura relevante
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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